molecular formula C17H22IN5O2S B13767148 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide CAS No. 69463-97-4

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide

Cat. No.: B13767148
CAS No.: 69463-97-4
M. Wt: 487.4 g/mol
InChI Key: XAMQYYWWEGEIMH-UHFFFAOYSA-N
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Description

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide is a complex organic compound that features a combination of imidazole, methoxyphenyl, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide typically involves multi-step organic reactions. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the thiadiazole moiety is formed through the reaction of thiosemicarbazide with appropriate aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, such as erbium triflate, to facilitate the formation of highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include imidazolium salts, dihydro derivatives, and halogenated aromatic compounds .

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the thiadiazole moiety can interact with biological membranes, altering their properties . These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or antitumor effects .

Properties

CAS No.

69463-97-4

Molecular Formula

C17H22IN5O2S

Molecular Weight

487.4 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide

InChI

InChI=1S/C17H21N5O2S.HI/c1-11(2)15-20-21-17(25-15)22(16-18-8-9-19-16)10-14(23)12-4-6-13(24-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,18,19);1H

InChI Key

XAMQYYWWEGEIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-]

Origin of Product

United States

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